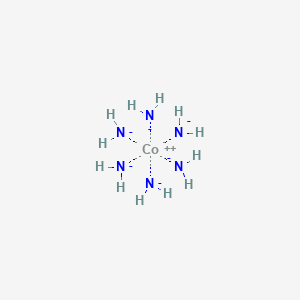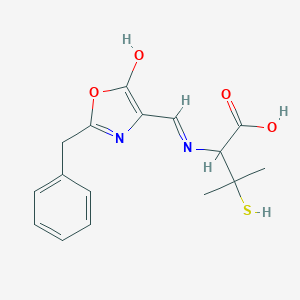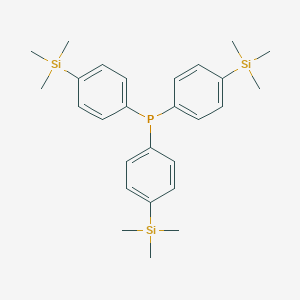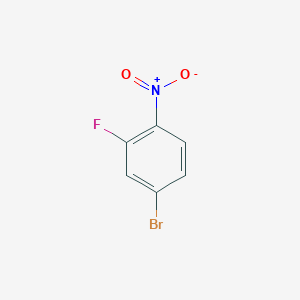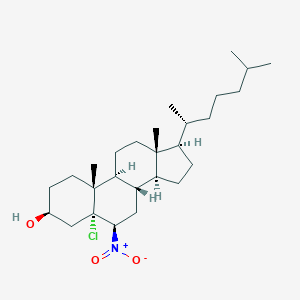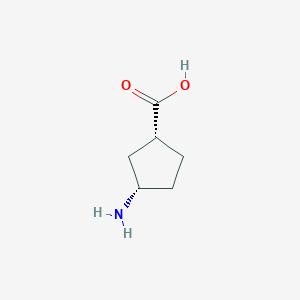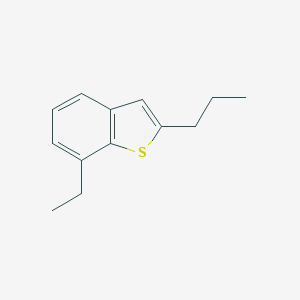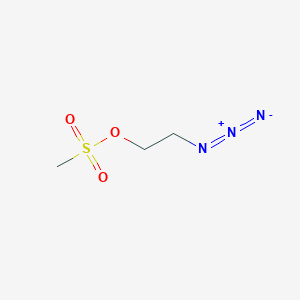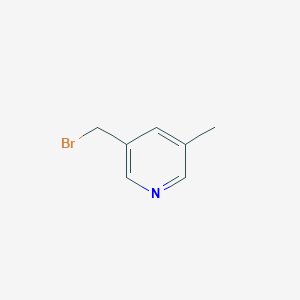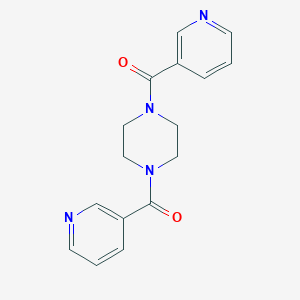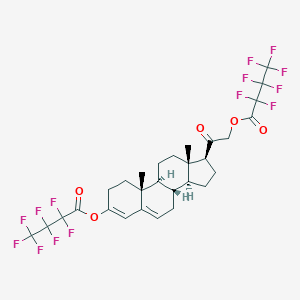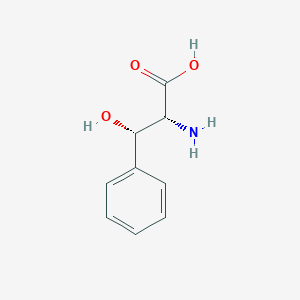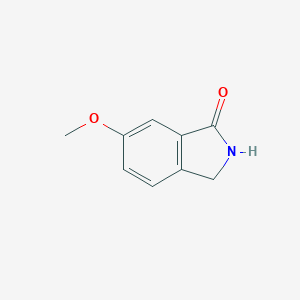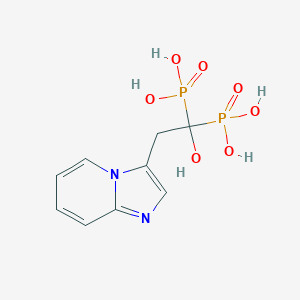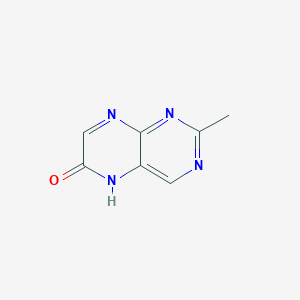
2-Methyl-6-pteridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-pteridinol is a compound that belongs to the pteridine family of organic compounds. It is a colorless crystalline solid that is soluble in water and ethanol. 2-Methyl-6-pteridinol is an important intermediate in the synthesis of folic acid, a vitamin that is essential for human health. This compound has been extensively studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-pteridinol is not fully understood. However, studies have suggested that this compound may act as a cofactor for enzymes involved in the biosynthesis of folic acid.
Effets Biochimiques Et Physiologiques
2-Methyl-6-pteridinol has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may have antioxidant properties and may help to protect cells from oxidative damage. It has also been shown to have potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-6-pteridinol in lab experiments is that it is readily available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-6-pteridinol. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of new synthetic methods for the production of 2-Methyl-6-pteridinol and other pteridine derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-Methyl-6-pteridinol involves several steps. The first step is the condensation of 2-amino-4-methylpyrimidine with formic acid to form 2-formyl-4-methylpyrimidine. This intermediate is then reacted with dihydroxyacetone to form 2-methyl-6-hydroxymethylpyrimidine. The final step involves the reduction of this compound to form 2-Methyl-6-pteridinol.
Applications De Recherche Scientifique
2-Methyl-6-pteridinol has been used in several scientific research applications. One of the main uses of this compound is in the synthesis of folic acid, which is essential for DNA synthesis and repair. It has also been used as a precursor for the synthesis of other pteridine derivatives, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
16041-25-1 |
|---|---|
Nom du produit |
2-Methyl-6-pteridinol |
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |
Clé InChI |
UASJWLAVJXEMIA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
SMILES canonique |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Synonymes |
2-Methyl-6(5H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



